4,5,6,7-tetrahydro-2H-isoindole
Overview
Description
4,5,6,7-tetrahydro-2H-isoindole is a chemical compound with the molecular formula C8H11N . It is also known by other names such as 2H-Isoindole, 4,5,6,7-tetrahydro- .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-2H-isoindole has been reported in several studies. For instance, one study describes the formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction .Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydro-2H-isoindole has been analyzed in several studies . The compound has a molecular weight of 121.18 g/mol . Its InChI code is 1S/C8H11N/c1-2-4-8-6-9-5-7 (8)3-1/h5-6,9H,1-4H2 .Chemical Reactions Analysis
In terms of chemical reactions, alkyl isoindolines were reduced to 4,5,6,7-tetrahydro-2H-isoindoles . Halogen-substituted isoindolines were dehalogenated and reduced to 4,5,6,7-tetrahydro-2H-isoindoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-tetrahydro-2H-isoindole have been analyzed in several studies . The compound has a molecular weight of 121.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 .Scientific Research Applications
1. Application as COX-2 Inhibitors
Methods of Application or Experimental Procedures: A short and easy synthetic pathway produced several derivatives which were shown to be potent and selective COX-2 vs COX-1 inhibitors . Structural modifications established that a bicyclic ring appended to the pyrrole nucleus and 4,4‘-difluoro substitution on the phenyl rings were optimal for high inhibitory potency .
Results or Outcomes: Activity was confirmed in the human whole blood assay and subsequently in the murine air-pouch model in which in vivo PGE2 inhibitory activity was evaluated with respect to gastric tolerance . Compounds 32 and 37 showed the most potent activity with ED 50 values for edema inhibition in the noninjected paw of 0.35 and 0.15 mg/kg/day, respectively, after oral administration .
2. Application in Insecticides
Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .
Results or Outcomes: The specific results or outcomes are not detailed in the available information .
3. Application in Pesticide Science
Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .
Results or Outcomes: The specific results or outcomes are not detailed in the available information .
4. Application as Protoporphyrinogen Oxidase Inhibitors
Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .
Results or Outcomes: Some of the newly synthesized compounds showed higher PPO inhibitory activity than the control, sulcotrione .
5. Application as Inhibitors of Human Protein Kinase CK2
Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .
Results or Outcomes: The specific results or outcomes are not detailed in the available information .
6. Application in Pesticide Science
Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .
Results or Outcomes: The specific results or outcomes are not detailed in the available information .
7. Application as Protoporphyrinogen Oxidase Inhibitors
Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .
Results or Outcomes: Some of the newly synthesized compounds showed higher PPO inhibitory activity than the control, sulcotrione .
8. Application as Inhibitors of Human Protein Kinase CK2
Methods of Application or Experimental Procedures: The specific methods of synthesis and application are not detailed in the available information .
Results or Outcomes: The specific results or outcomes are not detailed in the available information .
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-4-8-6-9-5-7(8)3-1/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOAZBZHHEGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CNC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472595 | |
Record name | 4,5,6,7-tetrahydro-2H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-2H-isoindole | |
CAS RN |
51649-35-5 | |
Record name | 4,5,6,7-tetrahydro-2H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-Tetrahydroisoindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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